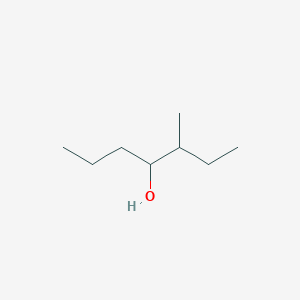

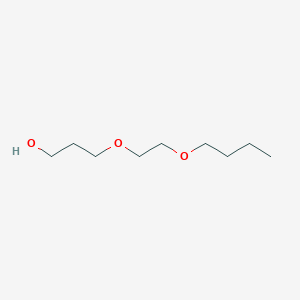

3-(2-Butoxyethoxy)propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Butoxyethoxy)propanol, also known as Butyl Carbitol, is a clear, colorless liquid that is widely used in various industries. It is a glycol ether that belongs to the family of ethylene glycol ethers. Butyl Carbitol is a versatile solvent that is used in paint, ink, and coating formulations, as well as in the cleaning, textile, and pharmaceutical industries.

Wissenschaftliche Forschungsanwendungen

3-(2-Butoxyethoxy)propanol Carbitol has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it is used as a solvent for drug formulations and as a penetration enhancer for transdermal drug delivery. In the textile industry, it is used as a dye carrier and as a wetting agent for textile fibers. In the cleaning industry, it is used as a solvent for degreasing and cleaning applications. In the paint and coating industry, it is used as a coalescing agent and as a solvent for resin formulations.

Wirkmechanismus

The exact mechanism of action of 3-(2-Butoxyethoxy)propanol Carbitol is not fully understood, but it is believed to act as a surfactant and a solvent. It has a low surface tension and can penetrate deeply into substrates, making it an effective wetting agent. It is also a good solvent for many organic compounds, which makes it useful in various applications.

Biochemische Und Physiologische Effekte

3-(2-Butoxyethoxy)propanol Carbitol has been shown to have low toxicity and is not considered to be a carcinogen or mutagen. It is rapidly metabolized and excreted from the body, with a half-life of approximately 4 hours. However, exposure to high concentrations of 3-(2-Butoxyethoxy)propanol Carbitol can cause irritation to the skin, eyes, and respiratory tract.

Vorteile Und Einschränkungen Für Laborexperimente

3-(2-Butoxyethoxy)propanol Carbitol is a versatile solvent that has many advantages for use in lab experiments. It has a low toxicity and is easily metabolized, making it safe for use in animal studies. It is also a good solvent for many organic compounds, which makes it useful in various applications. However, 3-(2-Butoxyethoxy)propanol Carbitol is not compatible with all materials and may cause swelling or degradation of certain polymers.

Zukünftige Richtungen

There are many potential future directions for the use of 3-(2-Butoxyethoxy)propanol Carbitol. In the pharmaceutical industry, it may be used as a penetration enhancer for transdermal drug delivery. In the cleaning industry, it may be used as a solvent for eco-friendly cleaning products. In the paint and coating industry, it may be used as a coalescing agent for water-based formulations. Further studies are needed to fully understand the potential applications of 3-(2-Butoxyethoxy)propanol Carbitol in these and other fields.

Conclusion

3-(2-Butoxyethoxy)propanol Carbitol is a versatile solvent that has many potential applications in various industries. It is synthesized by reacting ethylene oxide with n-butanol in the presence of a catalyst. It has a low toxicity and is easily metabolized, making it safe for use in animal studies. 3-(2-Butoxyethoxy)propanol Carbitol is a good solvent for many organic compounds, which makes it useful in various applications. However, it is not compatible with all materials and may cause swelling or degradation of certain polymers. Further studies are needed to fully understand the potential applications of 3-(2-Butoxyethoxy)propanol Carbitol in various fields.

Synthesemethoden

3-(2-Butoxyethoxy)propanol Carbitol is synthesized by reacting ethylene oxide with n-butanol in the presence of a catalyst. The reaction produces a mixture of diethylene glycol mono-n-butyl ether and triethylene glycol mono-n-butyl ether, which are then separated by distillation. The diethylene glycol mono-n-butyl ether is further reacted with propylene oxide to produce 3-(2-Butoxyethoxy)propanol Carbitol.

Eigenschaften

CAS-Nummer |

10043-18-2 |

|---|---|

Produktname |

3-(2-Butoxyethoxy)propanol |

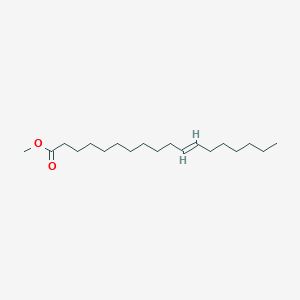

Molekularformel |

C9H20O3 |

Molekulargewicht |

176.25 g/mol |

IUPAC-Name |

3-(2-butoxyethoxy)propan-1-ol |

InChI |

InChI=1S/C9H20O3/c1-2-3-6-11-8-9-12-7-4-5-10/h10H,2-9H2,1H3 |

InChI-Schlüssel |

ANYPGYQTLSGXJN-UHFFFAOYSA-N |

SMILES |

CCCCOCCOCCCO |

Kanonische SMILES |

CCCCOCCOCCCO |

Synonyme |

3-(2-Butoxyethoxy)-1-propanol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.